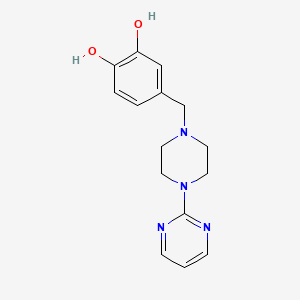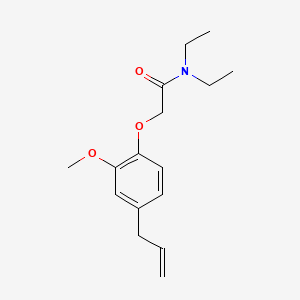
Acetamidoeugenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamidoeugenol is a member of methoxybenzenes.
Aplicaciones Científicas De Investigación
1. Impact on Spatial Memory and Hippocampal Glutamatergic System
Acetamiprid (ACE), a neonicotinoid insecticide similar in structure to acetamidoeugenol, has been found to impair memory consolidation and reduce glutamate levels in the hippocampus of rats. It is suggested that this is due to the reduction of NMDA receptor subunits and loss of neural cells in the dentate gyrus area at high doses (Shamsi, Soodi, Shahbazi, & Omidi, 2021).
2. Antifungal Properties
Isoeugenol, a compound related to acetamidoeugenol, has been evaluated for its antifungal activity against Candida albicans. The study highlighted isoeugenol's potential as an inhibitor of crucial enzymes in fungal cell membrane biosynthesis, suggesting its therapeutic application in treating infections caused by Candida spp (Medeiros et al., 2020).
3. Interaction with Injection Solutions
A study investigated the intra-arterial tolerability of injection solutions, including preparations of acetamidoeugenol, highlighting its impact on the vascular system when administered intra-arterially. The findings are crucial for understanding the mechanisms and risks associated with accidental intra-arterial applications (Eckenfels, Kruss, & Kuritsch, 1984).
4. Effect on Mast Cells
Methyleugenol, a compound structurally similar to acetamidoeugenol, significantly inhibited histamine release in mast cells. This suggests its potential use in treating anaphylaxis and related allergic reactions, as well as its impact on the expression of L-histidine decarboxylase (HDC) mRNA in mast cells (Shin, Lee, & Kim, 1997).
Propiedades
Número CAS |
305-13-5 |
|---|---|
Nombre del producto |
Acetamidoeugenol |
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide |
InChI |
InChI=1S/C16H23NO3/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)7-3/h5,9-11H,1,6-8,12H2,2-4H3 |
Clave InChI |
AXNKGLDCLYLVLQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |
SMILES canónico |
CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC |
Sinónimos |
acetamidoeugenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester](/img/structure/B1201827.png)
![4-(3-chlorophenyl)-5-(3-methoxypropyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1201830.png)
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)

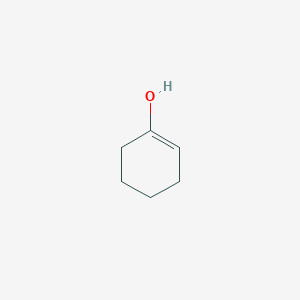
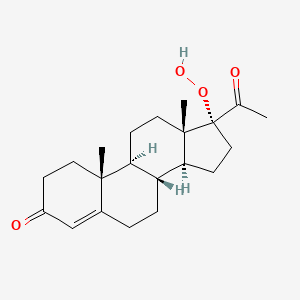

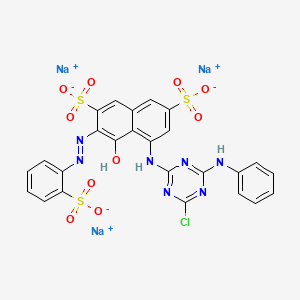
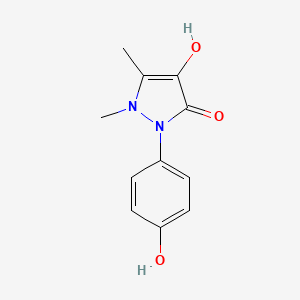
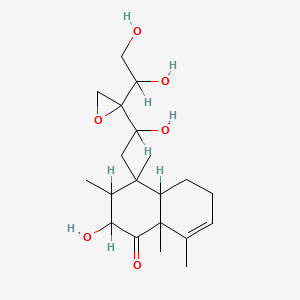
![2-[[4-(Hydroxyamino)-4-oxo-2-[phenyl(tritio)methyl]-2-tritiobutanoyl]amino]acetic acid](/img/structure/B1201849.png)


